tris(3-chloropropyl) phosphate

Description

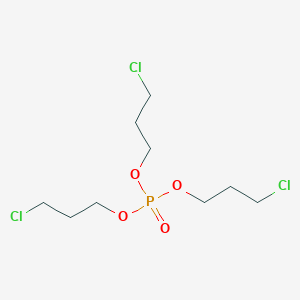

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tris(3-chloropropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18Cl3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOURXYYHORRGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(OCCCCl)OCCCCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862522 | |

| Record name | Tris(3-chloropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-98-7, 26248-87-3 | |

| Record name | 1-Propanol, 3-chloro-, phosphate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-chloro-, phosphate (3:1), mixed with 1-chloro-2-propanol phosphate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(3-chloropropyl)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Impurities of Tris(3-chloropropyl) phosphate (TCPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tris(3-chloropropyl) phosphate (B84403) (TCPP), a widely used flame retardant. The document details the primary synthesis pathway, experimental protocols, and a thorough analysis of the impurities commonly found in the technical-grade product.

Core Synthesis Pathway

The industrial synthesis of tris(3-chloropropyl) phosphate is predominantly achieved through the reaction of phosphorus oxychloride (POCl₃) with propylene (B89431) oxide (C₃H₆O). This reaction is typically catalyzed by a Lewis acid, with aluminum trichloride (B1173362) (AlCl₃) being a common choice. The process can be conducted in either a batch or continuous fashion.[1]

The fundamental reaction involves the nucleophilic attack of the oxygen atom in propylene oxide on the phosphorus atom of phosphorus oxychloride, leading to the sequential displacement of the chlorine atoms. This results in the formation of the tris(chloropropyl) phosphate ester. The reaction is exothermic and requires careful temperature control.

A key characteristic of this synthesis is that it does not yield a single, pure compound. Instead, it produces a complex mixture of isomers. This is due to the asymmetric nature of propylene oxide, which can be attacked at two different carbon atoms, leading to the formation of 1-chloro-2-propyl and 2-chloro-1-propyl groups. Consequently, technical-grade TCPP is a mixture of several isomers, with tris(1-chloro-2-propyl) phosphate being the most abundant.[2][3]

Following the main reaction, the crude product undergoes a purification process to remove the catalyst, unreacted starting materials, and acidic byproducts. This typically involves washing with an alkaline solution, followed by water washes and finally, distillation or stripping with steam or nitrogen to remove volatile impurities.[4]

Experimental Protocols

The following protocols are synthesized from various literature sources, including patents and technical reports, to provide a detailed methodology for the laboratory-scale synthesis of TCPP.

Materials and Equipment

-

Reactants: Phosphorus oxychloride (POCl₃), Propylene oxide (C₃H₆O)

-

Catalyst: Anhydrous aluminum trichloride (AlCl₃)

-

Washing Solutions: Sodium hydroxide (B78521) (NaOH) solution (e.g., 5% w/v), Deionized water

-

Drying Agent: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and temperature probe; separatory funnel; rotary evaporator.

Synthesis Procedure

-

Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, condenser, and temperature probe is assembled. The system should be purged with an inert gas, such as nitrogen, to maintain an anhydrous atmosphere.

-

Charging Reactants: Phosphorus oxychloride is charged into the reactor. The molar ratio of propylene oxide to phosphorus oxychloride is a critical parameter and is typically in a slight excess, for example, 3.1-3.3 moles of propylene oxide for every mole of phosphorus oxychloride.

-

Catalyst Addition: The catalyst, anhydrous aluminum trichloride, is added to the phosphorus oxychloride with stirring. The amount of catalyst can vary, but a typical range is 0.2-1.0% by weight relative to the phosphorus oxychloride.

-

Reaction Initiation: The mixture is heated to the desired reaction temperature, typically between 50-70°C.

-

Propylene Oxide Addition: Propylene oxide is added dropwise from the dropping funnel to the stirred mixture. The addition rate should be carefully controlled to maintain the reaction temperature within the desired range, as the reaction is exothermic. The addition is typically carried out over several hours.

-

Reaction Completion: After the addition of propylene oxide is complete, the reaction mixture is typically stirred for an additional 1-2 hours at a slightly elevated temperature (e.g., 70-80°C) to ensure complete reaction.

-

Work-up and Purification:

-

The crude product is cooled to room temperature.

-

The catalyst is quenched and neutralized by washing the reaction mixture with an aqueous solution of sodium hydroxide.

-

The organic layer is then washed several times with deionized water until the aqueous layer is neutral.

-

The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate.

-

The drying agent is removed by filtration.

-

The final product is obtained by removing any remaining volatile components under reduced pressure using a rotary evaporator.

-

Data Presentation

Typical Isomer Composition of Technical-Grade TCPP

| Isomer Name | CAS Number | Typical Abundance (%) |

| Tris(1-chloro-2-propyl) phosphate | 13674-84-5 | 50 - 85 |

| Bis(1-chloro-2-propyl)-2-chloropropyl phosphate | 76025-08-6 | 15 - 40 |

| Bis(2-chloropropyl)-1-chloro-2-propyl phosphate | 76649-15-5 | < 15 |

| Tris(2-chloropropyl) phosphate | 6145-73-9 | < 1 |

Data synthesized from multiple sources indicating the isomeric distribution in commercial TCPP products.[2][3]

Overview of Reaction Parameters

| Parameter | Typical Range/Value |

| Reactants | Phosphorus oxychloride, Propylene oxide |

| Catalyst | Lewis Acids (e.g., AlCl₃, TiCl₄) |

| Molar Ratio (PO:POCl₃) | 3.1:1 to 3.3:1 |

| Catalyst Concentration | 0.2 - 1.0 wt% (relative to POCl₃) |

| Reaction Temperature | 50 - 80°C |

| Purification Steps | Alkaline wash, Water wash, Distillation/Stripping |

Impurities and Byproducts

The primary "impurities" in technical-grade TCPP are, in fact, the various isomers formed during the synthesis. The distribution of these isomers is influenced by reaction conditions such as temperature and the catalyst used.

Beyond the isomeric distribution, other byproducts can form, albeit typically in smaller quantities. These can include:

-

Unreacted Starting Materials: Residual phosphorus oxychloride and propylene oxide.

-

Partially Substituted Products: Dichloropropyl phosphate and chlorodipropyl phosphate.

-

Aldehydes and Ketones: Formed from the rearrangement of propylene oxide.

-

Polyols: Resulting from the polymerization of propylene oxide.

The purification steps are designed to remove most of these non-isomeric impurities. For instance, the alkaline wash neutralizes acidic species like residual phosphorus oxychloride and partially substituted acidic phosphates. The final distillation or stripping step removes volatile components.

Visualizations

Synthesis Pathway of this compound

Caption: General synthesis pathway for this compound.

Formation of TCPP Isomers and Byproducts

Caption: Formation of isomers and byproducts during TCPP synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Tris(chloropropyl) Phosphate (CASRN 13674-84-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. GB1160951A - Process for the Purification of Tris-Chloropropyl Phosphate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Environmental Fate and Transport of Tris(3-chloropropyl) Phosphate (TCPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(3-chloropropyl) phosphate (B84403) (TCPP) is a high-production volume organophosphate ester flame retardant. It is primarily used as an additive flame retardant in a wide variety of consumer and industrial products, including polyurethane foams, resins, plastics, and textiles. Due to its additive nature, TCPP is not chemically bound to the polymer matrix and can be released into the environment throughout the product lifecycle, from manufacturing and use to disposal. Its widespread use and potential for environmental release have led to its ubiquitous presence in various environmental compartments, including air, water, soil, sediment, and biota. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of TCPP, with a focus on its physicochemical properties, degradation pathways, and partitioning behavior.

Physicochemical Properties of Tris(3-chloropropyl) Phosphate

Commercial TCPP is a complex mixture of isomers, with tris(1-chloro-2-propyl) phosphate being the most abundant.[1][2] The physicochemical properties of the technical mixture are crucial for understanding its environmental distribution and behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈Cl₃O₄P | [3] |

| Molecular Weight | 327.56 g/mol | [3] |

| Appearance | Colorless to light yellow transparent liquid | [4][5] |

| Water Solubility | 1,080 mg/L at 20°C | [3] |

| Vapor Pressure | 9.23 x 10⁻³ mm Hg | [6] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.59 | [6] |

| Henry's Law Constant | Estimated to be low | |

| Boiling Point | 290 °C (decomposes) | [3] |

| Melting Point | -20 °C | [3] |

| Density | 1.29 g/cm³ at 20°C | [5] |

Environmental Fate and Transport

The environmental fate of TCPP is governed by a combination of transport and transformation processes. Its relatively high water solubility and moderate octanol-water partition coefficient suggest that it can be transported in both aqueous and particulate phases.

Abiotic Degradation

Hydrolysis: Hydrolysis is a key abiotic degradation pathway for TCPP. The rate of hydrolysis is dependent on pH and temperature. Generally, organophosphate esters are more susceptible to hydrolysis under alkaline conditions. While specific half-life data for TCPP across a range of pH values is not readily available in the reviewed literature, the primary mechanism involves the cleavage of the phosphate ester bonds.

Photodegradation: Photodegradation can also contribute to the transformation of TCPP in the environment, particularly in sunlit surface waters and the atmosphere. The degradation of TCPP can be enhanced by the presence of photosensitizers such as titanium dioxide (TiO₂) and hydroxyl radicals (•OH) generated from the photolysis of hydrogen peroxide (H₂O₂).[6][7][8] Studies have shown that the photodegradation of TCPP follows pseudo-first-order kinetics.[7][8] The second-order rate constant for the reaction between TCPP and hydroxyl radicals has been determined to be 4.35 (±0.13) × 10⁸ M⁻¹ s⁻¹.[6]

Biotic Degradation

Biodegradation is a significant removal process for TCPP in various environmental compartments. However, studies on its biodegradability have yielded conflicting results. Some studies indicate that TCPP is not readily biodegradable under standard screening tests (OECD 301).[9] For instance, one study reported 0% of its theoretical biochemical oxygen demand (BOD) was achieved in 28 days.[9] Conversely, other studies have identified microorganisms capable of degrading TCPP. For example, the bacterium Providencia rettgeri has been shown to utilize TCPP as a phosphorus source, degrading it via hydrolysis of the phosphoester bonds to form bis(2-chloropropyl) phosphate and mono-chloropropyl phosphate. Another study demonstrated that the novel strain Amycolatopsis sp. FT-1 can efficiently degrade TCPP, transforming it into diester, monoester, and ketone products.[7][10]

| Degradation Data | Result | Environmental Compartment | Reference(s) |

| Ready Biodegradability (OECD 301C) | 0% of theoretical BOD in 28 days | Aquatic | [9] |

| Biodegradation by Providencia rettgeri | 34.7% degradation of 1 mg/L in 5 days | Sediment | |

| Biodegradation by Amycolatopsis sp. FT-1 | Up to 100% degradation | Not specified | [7][10] |

| Half-life in Pond Sediments | 3.2 days at 25°C, 4.1 days at 10°C, 16.3 days at 2°C | Sediment | [9] |

| Half-life in River Sediments | 10.1 days | Sediment | [9] |

Environmental Partitioning

Sorption: The partitioning of TCPP between water and solid phases, such as soil and sediment, is a critical process influencing its transport and bioavailability. This partitioning is typically described by the soil adsorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).[11][12][13] The Koc value provides an indication of the extent to which a chemical partitions between the solid and solution phases in soil or between water and sediment in aquatic systems.[14]

While specific, consistently reported Kd and Koc values for TCPP across a range of soil and sediment types are limited in the reviewed literature, sorption isotherm plots have been generated for TCPP on peat soil.[10][15] The sorption behavior is influenced by the organic carbon content of the solid phase.

Experimental Protocols

Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are commonly used to evaluate the environmental fate of chemicals like TCPP.

Hydrolysis: OECD Guideline 111

This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of chemicals as a function of pH.[16][17][18]

-

Principle: Sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) are treated with the test substance. The solutions are incubated in the dark at a constant temperature. Samples are taken at specific time intervals and analyzed for the concentration of the test substance and any hydrolysis products.

-

Tier 1 (Preliminary Test): The test is conducted for 5 days at 50°C to quickly assess the hydrolytic stability.

-

Tier 2 (Hydrolysis of Unstable Substances): If significant hydrolysis occurs in the preliminary test, further testing is conducted at environmentally relevant temperatures (e.g., 20-25°C) to determine the hydrolysis rate constant and half-life.

-

Tier 3 (Identification of Hydrolysis Products): If necessary, the major hydrolysis products are identified.

Ready Biodegradability: OECD Guideline 301

This set of guidelines provides six methods to screen for ready biodegradability in an aerobic aqueous medium.[4][19][20] The principle involves incubating the test substance with a microbial inoculum (usually from activated sludge) in a mineral medium and measuring the extent of biodegradation over 28 days.[19]

-

Methods: Common methods include the DOC Die-Away test (measuring dissolved organic carbon), CO₂ Evolution test (measuring CO₂ production), and the Closed Bottle test (measuring oxygen consumption).[20]

-

Pass Levels: For a substance to be considered readily biodegradable, it must reach a certain percentage of its theoretical maximum degradation within a 10-day window during the 28-day test period. The pass level is typically 60% for CO₂ evolution and oxygen consumption tests, and 70% for DOC removal tests.[19]

Inherent Biodegradability: OECD Guideline 302

These tests are designed to assess whether a chemical has the potential to be biodegraded under favorable conditions.[21][22] They are typically conducted if a chemical fails a ready biodegradability test. The conditions are more favorable for degradation, with a longer exposure time and a higher concentration of microorganisms.[21]

-

Methods: The Zahn-Wellens/EMPA Test (OECD 302B) is a common method that measures the removal of dissolved organic carbon (DOC).[22][23][24]

-

Interpretation: A biodegradation level of over 70% indicates inherent, ultimate biodegradability, while over 20% suggests inherent, primary biodegradability.[21]

Adsorption/Desorption: OECD Guideline 106

This guideline describes a batch equilibrium method to determine the adsorption and desorption of a chemical on different soil types.[25]

-

Principle: A known concentration of the test substance in an aqueous solution is equilibrated with a known amount of soil. After equilibration, the concentration of the substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference.

-

Tiers: The guideline includes a preliminary test to determine appropriate soil-to-solution ratios and equilibration times, a screening test with multiple soil types, and a main study to determine adsorption isotherms (e.g., Freundlich or Langmuir).

-

Output: The results are used to calculate the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Analytical Methods

The analysis of TCPP and its metabolites in environmental matrices typically involves extraction, cleanup, and instrumental analysis.

-

Extraction: Solid-phase extraction (SPE) is a common technique for extracting TCPP from water samples.[1][26] For solid matrices like soil and sediment, techniques such as pressurized liquid extraction (PLE) or ultrasonic extraction are often employed.

-

Analysis: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques used for the quantification of TCPP.[25] GC-MS is suitable for the analysis of the relatively volatile TCPP isomers.[26][27] LC-MS/MS is often used for the analysis of TCPP and its more polar degradation products.

Example Experimental Workflow for Water Analysis:

Signaling Pathways and Logical Relationships

Environmental Fate and Transport of TCPP

The following diagram illustrates the key processes governing the environmental fate and transport of TCPP.

Abiotic and Biotic Degradation Pathways of TCPP

This diagram illustrates the primary degradation pathways for TCPP in the environment.

Conclusion

This compound is a ubiquitous environmental contaminant due to its widespread use and persistence. Its environmental fate is complex, involving various transport and transformation processes. While hydrolysis and photolysis contribute to its abiotic degradation, microbial degradation appears to be a significant removal mechanism, although its efficiency varies depending on environmental conditions and microbial populations. The partitioning of TCPP into soil and sediment can act as both a sink and a long-term source to the aquatic environment. A comprehensive understanding of these processes, supported by standardized experimental protocols and robust analytical methods, is essential for accurately assessing the environmental risks associated with TCPP and for developing effective management and remediation strategies. Further research is needed to better quantify degradation rates under various environmental conditions and to fully elucidate the toxicological significance of its degradation products.

References

- 1. researchgate.net [researchgate.net]

- 2. legacy.brillinstitutes.com [legacy.brillinstitutes.com]

- 3. Environmental fate and effects of organophosphate flame retardants in the soil-plant system [journal.hep.com.cn]

- 4. oecd.org [oecd.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Kinetics and degradation mechanism of tris (1-chloro-2-propyl) phosphate in the UV/H2O2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Degradation of organophosphorus flame retardant tri(chloro-propyl)phosphate (TCPP) by (001) crystal plane of TiO2 photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 12. skb.com [skb.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chm.pops.int [chm.pops.int]

- 18. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oecd.org [oecd.org]

- 20. lakecleanup.com [lakecleanup.com]

- 21. OECD 302 Inherent Biodegradation Test | Aropha Resource Center [resources.aropha.com]

- 22. OECD 302: Inherent Biodegradability Tests | ibacon GmbH [ibacon.com]

- 23. OECD 302B: Inherent Biodegradability Test - Aropha [aropha.com]

- 24. oecd.org [oecd.org]

- 25. Novel method for rapid monitoring of OPFRs by LLE and GC–MS as a tool for assessing biodegradation: validation and applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 26. agilent.com [agilent.com]

- 27. alsenvironmental.co.uk [alsenvironmental.co.uk]

The Genotoxicity of Tris(3-chloropropyl) Phosphate in Human Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(3-chloropropyl) phosphate (B84403) (TCPP) is a high-production-volume organophosphate flame retardant widely used in a variety of consumer and industrial products, including polyurethane foams, textiles, and electronics. Its widespread use has led to ubiquitous human exposure. Concerns over its potential adverse health effects have prompted investigations into its toxicological profile, including its genotoxicity. This technical guide provides a comprehensive overview of the current state of knowledge regarding the genotoxicity of TCPP in human cell lines, with a focus on DNA damage, chromosomal alterations, and the underlying molecular mechanisms.

Data Presentation: Quantitative Genotoxicity Data for TCPP in Human Cell Lines

The following tables summarize the quantitative data from key studies on the genotoxicity of TCPP in various human cell lines.

Table 1: Comet Assay Data for TCPP-Induced DNA Damage in Human Cell Lines

| Cell Line | Concentration Range | Exposure Time | Key Findings | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 - 1000 µM | 24 h | Induced DNA breaks and alkali-labile sites.[1] | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 5 - 400 µM | 24 h | DNA damage observed from 50 to 400 µM, with Olive tail moment (OTM) values between 1.03 and 35.59.[2] | [2] |

Table 2: Micronucleus Assay Data for TCPP in Human Cell Lines

| Cell Line | Concentration Range | Exposure Time | Key Findings | Reference |

| Human Lymphocytes | 10, 20, 30, 40 µg/mL | 72 h | Marginally significant increase in micronuclei (MN) frequencies at 30 and 40 µg/mL.[3][4] | [3][4] |

Table 3: Chromosomal Aberration Assay Data for a Formulation Containing TCPP in Human Lymphocytes

| Cell Line | Concentration Range (of test item) | Exposure Time | Metabolic Activation (S9) | Key Findings | Reference |

| Human Lymphocytes | 0.625 - 320 µg/mL | 4 h and 24 h | With and Without | Did not induce any statistically significant increases in the frequency of cells with aberrations. Considered non-clastogenic under the test conditions.[2] | [2] |

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below, based on standard protocols and procedures reported in the cited literature.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleoid "head." The extent of DNA damage is proportional to the length and intensity of the comet tail.

Detailed Protocol (Alkaline Version):

-

Cell Preparation:

-

Human cell lines (e.g., PBMCs, HUVECs) are cultured under standard conditions.

-

Cells are harvested and washed with ice-cold PBS.

-

Cell viability is assessed (e.g., by Trypan blue exclusion) to ensure it is above a threshold (typically >80%).

-

A single-cell suspension is prepared at a concentration of approximately 1 x 10^5 cells/mL in ice-cold PBS.

-

-

Slide Preparation:

-

Microscope slides are pre-coated with a layer of 1% normal melting point agarose and dried.

-

The cell suspension is mixed with 0.5% low melting point agarose at 37°C in a 1:10 (v/v) ratio.

-

75 µL of this mixture is pipetted onto the pre-coated slide and covered with a coverslip.

-

The slides are placed on a cold plate for 5-10 minutes to solidify the agarose.

-

-

Lysis:

-

The coverslips are gently removed, and the slides are immersed in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C in the dark.

-

-

Alkaline Unwinding and Electrophoresis:

-

Slides are placed in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH > 13).

-

The DNA is allowed to unwind for 20-40 minutes.

-

Electrophoresis is conducted at a low voltage (e.g., 0.7 V/cm) and a specific amperage (e.g., 300 mA) for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

Slides are gently washed with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

-

The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

-

-

Scoring:

-

Slides are visualized using a fluorescence microscope.

-

Comet images are captured and analyzed using specialized software to quantify DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment.

-

In Vitro Micronucleus (MNvit) Assay

The micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The cytokinesis-block method is often employed, using cytochalasin B to prevent cytoplasmic division after nuclear division, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is a measure of genotoxicity.

Detailed Protocol (Cytokinesis-Block Method for Human Lymphocytes):

-

Cell Culture Initiation:

-

Whole blood is collected from healthy, non-smoking donors.

-

Lymphocyte cultures are initiated by adding a small volume of whole blood to a complete culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and a mitogen (e.g., phytohemagglutinin, PHA) to stimulate cell division.

-

-

Exposure to TCPP:

-

After an initial incubation period (e.g., 44-48 hours) to allow cells to enter the cell cycle, TCPP is added at various concentrations. A solvent control (e.g., DMSO) and a positive control are included.

-

For studies involving metabolic activation, a rat liver S9 fraction is added along with the test compound for a short exposure period (e.g., 3-6 hours).

-

-

Cytokinesis Block:

-

Cytochalasin B is added to the cultures at a final concentration of 3-6 µg/mL, typically around 44 hours after culture initiation for lymphocytes.

-

-

Cell Harvesting and Slide Preparation:

-

Cells are harvested approximately 24-28 hours after the addition of cytochalasin B (total culture time of about 72 hours).

-

Cells are subjected to a mild hypotonic treatment (e.g., with a KCl solution) to swell the cytoplasm.

-

Cells are then fixed using a methanol/acetic acid solution.

-

The fixed cells are dropped onto clean microscope slides and air-dried.

-

-

Staining and Scoring:

-

The slides are stained with a DNA-specific stain (e.g., Giemsa, DAPI).

-

At least 2000 binucleated cells per concentration are scored for the presence of micronuclei according to established criteria (e.g., the HUMN project criteria). The number of micronucleated binucleated cells is recorded.

-

The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.

-

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of TCPP in human cell lines appears to be mediated, at least in part, through the induction of oxidative stress, leading to DNA damage and subsequent apoptosis.

Oxidative Stress and DNA Damage

TCPP exposure has been shown to increase the production of reactive oxygen species (ROS) in human cells.[2] Elevated ROS levels can lead to oxidative damage to cellular macromolecules, including DNA. This can result in the formation of various DNA lesions, such as single- and double-strand breaks and alkali-labile sites, which are detectable by the comet assay.[1]

Apoptosis Signaling Pathway

Persistent and severe DNA damage can trigger programmed cell death, or apoptosis, as a protective mechanism to eliminate genetically unstable cells. TCPP has been shown to induce apoptosis in human cell lines.[2] The apoptotic process is executed by a family of proteases called caspases. The induction of apoptosis by TCPP likely involves the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins.

Upon TCPP-induced cellular stress and DNA damage, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted in favor of apoptosis. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell.

Role of Metabolic Activation

The role of metabolic activation in the genotoxicity of TCPP is an important consideration. Some studies have utilized an exogenous metabolic activation system (S9 mix), which contains cytochrome P450 enzymes, to mimic in vivo metabolism. In some test systems, such as hamster V79 cells, TCPP did not induce DNA strand breaks, with or without S9 mix.[5] However, in a chromosomal aberration test with human lymphocytes, the study was conducted with and without S9, and TCPP was found to be non-clastogenic in both conditions.[2] In vitro studies with human liver microsomes have shown that TCPP can be metabolized by cytochrome P450 enzymes.[6] Further research is needed to fully elucidate whether the metabolites of TCPP are more or less genotoxic than the parent compound in various human cell types.

Experimental Workflow Diagrams

Conclusion

The available evidence indicates that tris(3-chloropropyl) phosphate exhibits genotoxic potential in various human cell lines in vitro. TCPP can induce DNA strand breaks and increase the frequency of micronuclei, particularly at higher concentrations. The underlying mechanism of TCPP-induced genotoxicity appears to involve the induction of oxidative stress, leading to DNA damage and subsequently triggering apoptosis through the intrinsic mitochondrial pathway. While one study on a formulation containing TCPP did not show clastogenic activity in the chromosomal aberration assay, more research with pure TCPP is warranted to confirm this finding across different experimental conditions. The role of metabolism in modulating the genotoxicity of TCPP requires further investigation to fully understand its risk to human health. This technical guide provides a summary of the current data and methodologies for researchers and professionals in the fields of toxicology and drug development to aid in the assessment of the genotoxic risk of TCPP.

References

- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. TDCPP promotes apoptosis and inhibits the calcium signaling pathway in human neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tris(2-chloroisopropyl) phosphate (TCPP) decreases CYP1A1, CYP1A2, and CYP1B1/CYP2B expression and activities through potential interactions between AhR and NRF2 pathways in the HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The in vitro micronucleus test on isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Fate of a Flame Retardant: An In-depth Technical Guide to the Biodegradation Pathways of Tris(3-chloropropyl) phosphate (TCPP) in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the biodegradation pathways of tris(3-chloropropyl) phosphate (B84403) (TCPP) in soil environments. TCPP, a widely used organophosphate flame retardant, is a growing environmental concern due to its persistence and potential toxicity. This document details the microbial players, enzymatic processes, and chemical transformations involved in its breakdown, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Biodegradation Pathways of TCPP in Soil

The microbial degradation of TCPP in soil is primarily initiated through the enzymatic hydrolysis of its phosphoester bonds. This process is carried out by various soil microorganisms that utilize TCPP as a source of phosphorus. The degradation proceeds in a stepwise manner, sequentially removing the chloropropyl groups.

Two key bacterial strains have been identified as efficient degraders of TCPP: Providencia rettgeri, isolated from contaminated sediment, and Amycolatopsis sp. FT-1.[1][2]

The principal biodegradation pathway involves the following steps:

-

Initial Hydrolysis: The process begins with the cleavage of one of the ester linkages in the TCPP molecule by a phosphoesterase enzyme. This results in the formation of bis(2-chloropropyl) phosphate (BCPP) and the release of a 3-chloro-1-propanol (B141029) molecule.

-

Secondary Hydrolysis: BCPP is further hydrolyzed, removing a second chloropropyl group to yield mono-chloropropyl phosphate (MCPP) .[1]

-

Final Hydrolysis and Mineralization: The final chloropropyl group is cleaved from MCPP, releasing inorganic phosphate (PO₄³⁻) which can then be assimilated by the microorganisms.

In addition to this primary hydrolytic pathway, some studies have indicated a secondary oxidative pathway. Research on Amycolatopsis sp. FT-1 has shown that TCPP can be transformed not only into diester and monoester forms but also into a ketone product through oxidation.[2] This suggests a more complex metabolic network for TCPP degradation in certain microorganisms.

Below is a diagram illustrating the primary hydrolytic biodegradation pathway of TCPP.

Quantitative Data on TCPP Biodegradation

The efficiency of TCPP biodegradation is influenced by various factors including the microbial strain, initial TCPP concentration, pH, temperature, and the presence of other organic compounds. The following table summarizes key quantitative data from studies on TCPP-degrading microorganisms.

| Microorganism | Initial TCPP Conc. (mg/L) | Degradation Efficiency (%) | Time (days) | Key Conditions | Reference |

| Providencia rettgeri | 1 | 34.7 | 5 | Utilized as sole phosphorus source. | [1] |

| Amycolatopsis sp. FT-1 | 1.1 | 100 | Not Specified | Glucose: 6.0 g/L, pH: 6.3, Temp: 35°C | [2] |

| Amycolatopsis sp. FT-1 | 5 | 85.3 | Not Specified | Culture enrichment from sludge-water mixture. | [2] |

Experimental Protocols for Studying TCPP Biodegradation in Soil

Investigating the biodegradation of TCPP in soil typically involves microcosm studies that simulate environmental conditions in a controlled laboratory setting. Below are detailed methodologies for key experiments.

Soil Microcosm Setup and Incubation

A soil microcosm study is essential for observing the fate of TCPP in a semi-realistic soil environment.

-

Soil Collection and Preparation:

-

Collect topsoil (0-20 cm depth) from a site with no known history of significant flame retardant contamination.

-

Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Characterize the soil for key properties such as pH, organic matter content, texture, and nutrient levels.

-

-

Microcosm Assembly:

-

Place a known amount of the prepared soil (e.g., 100 g) into individual glass containers (e.g., 250 mL beakers or Mason jars).

-

Spike the soil with a solution of TCPP in a suitable solvent (e.g., acetone (B3395972) or methanol) to achieve the desired initial concentration. The solvent should be allowed to evaporate completely in a fume hood.

-

A control set of microcosms should be prepared with the solvent only.

-

Adjust the moisture content of the soil to a specific level, typically 60-80% of the water-holding capacity.

-

If investigating the effect of specific microorganisms, inoculate the soil with a known concentration of the bacterial culture.

-

Cover the microcosms with a breathable material (e.g., perforated paraffin (B1166041) film) to allow gas exchange while minimizing moisture loss.

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25-35°C) for a defined period (e.g., up to 180 days).[3]

-

Periodically collect soil samples from the microcosms for analysis.

-

Extraction and Analysis of TCPP and its Metabolites from Soil

Accurate quantification of TCPP and its degradation products is crucial for determining biodegradation rates and pathways.

-

Extraction:

-

Weigh a subsample of soil (e.g., 5-10 g) and mix it with a suitable extraction solvent. A common solvent mixture is 1:1 hexane/acetone or 1:1 methylene (B1212753) chloride/acetone.[4]

-

Employ an efficient extraction technique such as ultrasonic extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE).

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process multiple times for complete recovery.

-

Combine the extracts and concentrate them using a rotary evaporator or a gentle stream of nitrogen.

-

-

Cleanup:

-

To remove interfering substances from the soil matrix, a cleanup step is often necessary. This can be performed using solid-phase extraction (SPE) cartridges (e.g., Florisil or silica (B1680970) gel).[4]

-

-

Analysis:

-

The final extract is analyzed using chromatographic techniques coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of the parent TCPP compound.

-

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qTOF/MS): A powerful technique for identifying and quantifying both TCPP and its more polar metabolites like BCPP and MCPP.[5]

-

The following diagram illustrates a typical experimental workflow for a TCPP biodegradation study in soil.

Concluding Remarks

The biodegradation of this compound in soil is a critical process that mitigates its environmental persistence. The primary pathway involves the stepwise hydrolysis of the phosphoester bonds, mediated by microorganisms such as Providencia rettgeri and Amycolatopsis sp. FT-1. While this hydrolytic pathway is well-documented, the existence of secondary oxidative pathways suggests a more diverse range of microbial strategies for TCPP metabolism.

Future research should focus on identifying a broader range of TCPP-degrading microorganisms in various soil types and elucidating the specific enzymes and genes involved in the degradation pathways. A deeper understanding of the factors influencing biodegradation rates will be essential for developing effective bioremediation strategies for TCPP-contaminated sites. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working towards this goal.

References

- 1. Biodegradation pathway and mechanism of tri (2-chloropropyl) phosphate by Providencia rettgeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microcosm experiments and kinetic modeling of glyphosate biodegradation in soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sbr-1.itrcweb.org [sbr-1.itrcweb.org]

- 5. Kinetics and degradation mechanism of tris (1-chloro-2-propyl) phosphate in the UV/H2O2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of Tris(3-chloropropyl) Phosphate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(3-chloropropyl) phosphate (B84403) (TCPP) is a high-production-volume organophosphate flame retardant widely used in polyurethane foams, resins, and plastics. Its prevalence in consumer products and building materials leads to ubiquitous human exposure. Understanding the absorption, distribution, metabolism, and excretion (ADME) of TCPP is critical for assessing its potential health risks and for the development of safer alternatives. This technical guide provides a comprehensive overview of the current knowledge on TCPP metabolism and excretion in key animal models, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Absorption, Distribution, and Excretion

Studies in animal models, primarily rats, demonstrate that TCPP is readily absorbed following oral administration. Once absorbed, it is rapidly distributed to various tissues.

In a study involving male Wistar rats administered a single oral gavage dose of 50 µmol/kg of radiolabeled [14C]TCPP, approximately 98% of the administered dose was recovered within 168 hours.[1][2] The primary route of excretion was via urine, accounting for 67% of the dose within 48 hours.[1][2] Fecal excretion and expired air accounted for 22% and 7.7% of the dose, respectively, within the same timeframe.[1][2]

Tissue distribution analysis in the same study revealed that TCPP and its metabolites are rapidly distributed, with the highest tissue-to-blood ratios observed in the liver and kidneys, followed by the lung, spleen, and adipose tissue within the first 12 hours after administration.[1][2] The elimination half-life of TCPP in the blood of rats was estimated to be approximately 59 hours.[1]

Quantitative Excretion Data in Rats

| Excretion Route | Percentage of Administered Dose | Timeframe | Animal Model | Citation |

| Urine | 67% | 48 hours | Male Wistar Rats | [1][2] |

| Feces | 22% | 48 hours | Male Wistar Rats | [1][2] |

| Expired Air | 7.7% | 48 hours | Male Wistar Rats | [1][2] |

Metabolism of Tris(3-chloropropyl) Phosphate

The biotransformation of TCPP is a complex process involving Phase I and Phase II metabolic reactions, primarily occurring in the liver. The metabolism of TCPP is crucial as it can lead to the formation of metabolites that may have different toxicological profiles than the parent compound.

Key Metabolites

Several metabolites of TCPP have been identified in in vivo and in vitro studies. The primary metabolic pathways involve oxidation and deesterification.

-

Bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP): This is a major metabolite of TCPP and is considered a potential biomarker of exposure.[3][4] Studies in Sprague-Dawley rats and B6C3F1/N mice have shown that plasma concentrations of BCPCP increase proportionally with TCPP exposure and are found at much higher concentrations than the parent isomer, tris(1-chloro-2-propyl)phosphate (TCIPP).[3][4]

-

Bis(1,3-dichloropropyl) phosphate (BDCPP): This is the primary metabolite of the related flame retardant tris(1,3-dichloropropyl) phosphate (TDCPP) and is often monitored in human biomonitoring studies.[5][6][7] While not a direct metabolite of the common TCPP isomers, its detection can be relevant in studies assessing exposure to mixed organophosphate flame retardants.

-

Other Oxidative Metabolites: In vitro studies using human liver microsomes have identified other oxidative metabolites, including isomers of bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate.[8]

Quantitative Metabolite Data in Plasma

The following tables summarize the plasma concentrations of the major TCPP isomer, tris(1-chloro-2-propyl)phosphate (TCIPP), and its metabolite, bis(2-chloroisopropyl) 1-carboxyethyl phosphate (BCPCP), in Sprague-Dawley rats and B6C3F1/N mice from a chronic feeding study.[3][4]

Table 1: Plasma Concentrations of TCIPP and BCPCP in Sprague-Dawley Rats (12-month time point)

| Exposure Concentration (ppm in feed) | TCIPP (ng/mL) | BCPCP (ng/mL) |

| 0 | Not reported | 2.53 - 2.93 |

| 2,500 | 11.8 - 13.9 | 104 - 122 |

| 5,000 | 25.5 - 28.5 | 224 - 250 |

| 10,000 | 56.4 - 64.9 | 499 - 584 |

| 20,000 | 118 - 142 | 1080 - 1260 |

Data presented as ranges from male and female rats.[4]

Table 2: Plasma Concentrations of TCIPP and BCPCP in B6C3F1/N Mice (12-month time point)

| Exposure Concentration (ppm in feed) | TCIPP (ng/mL) | BCPCP (ng/mL) |

| 0 | Not reported | 1.83 - 2.89 |

| 1,250 (males only) | 12.1 | 129 |

| 2,500 | 21.0 - 24.0 | 239 - 280 |

| 5,000 | 46.1 - 53.4 | 556 - 651 |

| 10,000 (females only) | 111 | 1340 |

Data presented as ranges from male and female mice where applicable.[4]

Metabolic and Signaling Pathways

The metabolism of TCPP is primarily mediated by cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes suggest the involvement of several CYP isoforms.[9] Furthermore, TCPP has been shown to interact with nuclear receptors and signaling pathways, which can influence its own metabolism and exert broader biological effects.

TCPP Metabolic Pathway

The following diagram illustrates the proposed metabolic pathway of TCPP, leading to the formation of key metabolites.

Caption: Proposed metabolic pathway of this compound (TCPP).

Signaling Pathway Interactions

TCPP has been shown to interact with the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. These interactions can influence the expression of metabolizing enzymes, such as CYP1A1, CYP1A2, and CYP1B1.

Caption: Interaction of TCPP with AhR and Nrf2 signaling pathways.

Experimental Protocols

The following sections detail typical methodologies employed in the study of TCPP metabolism and excretion in animal models.

Animal Husbandry and Dosing

-

Animal Models: Male and female Sprague-Dawley or Wistar rats, and B6C3F1/N mice are commonly used.[1][2][3][4][10]

-

Housing: For excretion studies, animals are housed individually in metabolic cages designed to separate urine and feces.[11] These cages are typically made of stainless steel and glass to minimize contamination.

-

Dosing: TCPP can be administered via oral gavage or mixed into the feed.[1][2][10] For gavage studies, TCPP is often dissolved in a vehicle like corn oil. For feeding studies, TCPP is mixed into the standard rodent diet at specified concentrations (ppm).[10]

Sample Collection

-

Urine and Feces: Samples are collected at regular intervals (e.g., every 12 or 24 hours) for several days following TCPP administration.[11] Urine is often collected in cooled containers to minimize degradation of metabolites.

-

Blood: Blood samples are typically collected via tail vein or cardiac puncture at various time points to determine the pharmacokinetic profile of TCPP and its metabolites. Plasma is separated by centrifugation.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, fat, brain) are collected, weighed, and stored frozen (-80°C) until analysis.

Sample Preparation and Analysis

-

Extraction from Plasma: A common method involves protein precipitation with an acid (e.g., trichloroacetic acid) followed by liquid-liquid extraction with a solvent like toluene.[2][12]

-

Extraction from Urine and Feces: Solid-phase extraction (SPE) is frequently used to clean up and concentrate metabolites from urine and feces.[13] Enzymatic hydrolysis with β-glucuronidase/sulfatase may be necessary to cleave conjugated metabolites.

-

Extraction from Tissues: Tissues are typically homogenized in a suitable buffer or solvent. This is often followed by protein precipitation and liquid-liquid or solid-phase extraction to isolate the analytes of interest.

-

Analytical Instrumentation:

-

Gas Chromatography (GC): GC coupled with a flame photometric detector (FPD) or mass spectrometry (MS) is used for the analysis of the parent TCPP isomers.[2][5][12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the sensitive and specific quantification of TCPP metabolites in biological matrices.[6][14] It allows for the separation of different metabolites and their accurate measurement.

-

Typical Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study of TCPP metabolism and excretion.

References

- 1. researchgate.net [researchgate.net]

- 2. Tris(2-chloroisopropyl) phosphate (TCPP) decreases CYP1A1, CYP1A2, and CYP1B1/CYP2B expression and activities through potential interactions between AhR and NRF2 pathways in the HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Tris(chloropropyl) Phosphate (CASRN 13674-84-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Five-day Rat Toxicogenomic Study of Tris(chloropropyl) Phosphate - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]

- 6. Materials and Methods - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Tissue distribution and hepatic and renal ontogeny of the multidrug resistance-associated protein (Mrp) family in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Materials and Methods - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Extraction Protocol for untargeted LC-MS/MS - Animal tissues [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Global responses to tris(1-chloro-2-propyl)phosphate (TCPP) in rockfish Sebastes schlegeli using integrated proteomic and metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

The Bioaccumulation Potential of Tris(3-chloropropyl) phosphate in Aquatic Ecosystems: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The widespread use of tris(3-chloropropyl) phosphate (B84403) (TCPP) as a flame retardant and plasticizer has led to its ubiquitous presence in aquatic environments. This technical guide provides a comprehensive overview of the current scientific understanding of TCPP's potential for bioaccumulation in aquatic organisms. By synthesizing available quantitative data, detailing experimental methodologies, and illustrating key biological pathways, this document serves as a critical resource for assessing the ecological risks associated with this prevalent contaminant.

Quantitative Bioaccumulation Data

The potential for a substance to bioaccumulate in an organism is quantified by its Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF). The BCF measures the uptake of a chemical from the surrounding water, while the BAF considers all routes of exposure, including diet. Although data specifically for the tris(3-chloropropyl) phosphate isomer is limited, studies on closely related isomers, such as tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) and tris(2-chloroisopropyl) phosphate, provide valuable insights into the bioaccumulative behavior of this class of compounds.

| Organism | Chemical | BCF/BAF Value (L/kg) | Exposure Concentration | Duration | Tissue | Reference |

| Daphnia magna (Water flea) | Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | BCF: 14.5 - 20.4 | 20 µg/L | 48 hours | Whole body | [1] |

| Daphnia magna (Water flea) | Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | BCF: 12.3 - 17.5 | 100 µg/L | 48 hours | Whole body | [1] |

| Cyprinus carpio (Carp) | Tris(2-chloroisopropyl) phosphate | BCF: <1.9 - 4.6 | 0.02 mg/L | 8 weeks | Whole body | Not specified in search results |

| Cyprinus carpio (Carp) | Tris(2-chloroisopropyl) phosphate | BCF: 0.8 - 2.8 | 0.2 mg/L | 8 weeks | Whole body | Not specified in search results |

Note: The provided data primarily pertains to isomers of this compound due to their prevalence in commercial mixtures and, consequently, in scientific research. These values indicate a low to moderate potential for bioconcentration in the studied aquatic organisms.

Experimental Protocols

The standardized methodology for assessing the bioconcentration of chemicals in fish is outlined in the OECD Guideline for the Testing of Chemicals, Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure [2][3][4][5][6]. This protocol ensures the reliability and comparability of data generated across different laboratories.

Key Aspects of the OECD 305 Protocol:

-

Test Organisms: A variety of fish species can be utilized, with common choices including Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), and Zebrafish (Danio rerio)[5]. The fish should be healthy, disease-free, and acclimated to the test conditions.

-

Exposure Conditions: The test is typically conducted under flow-through conditions to maintain a constant concentration of the test substance in the water[5]. The duration of the exposure (uptake) phase is generally 28 days, followed by a depuration (elimination) phase in clean water[4].

-

Test Concentrations: At least two concentrations of the test substance are used, along with a control group[5]. The concentrations should be environmentally relevant and not cause acute toxicity to the fish.

-

Water Quality Parameters: Key water quality parameters such as temperature, pH, dissolved oxygen, and hardness are monitored regularly to ensure they remain within acceptable limits for the test species.

-

Sampling and Analysis: Fish and water samples are collected at predetermined intervals during both the uptake and depuration phases. The concentration of the test substance in the samples is determined using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish tissue to the concentration in the water at steady-state. Kinetic BCF values can also be determined by modeling the uptake and depuration rate constants.

Mandatory Visualizations

Experimental Workflow for a Fish Bioconcentration Study (OECD 305)

Potential Metabolic Pathways of this compound in Aquatic Organisms

Discussion of Metabolic Pathways

The metabolism of TCPP in aquatic organisms is a key factor in determining its bioaccumulation potential and toxicity. Studies on various aquatic species, including microalgae and fish, have indicated that TCPP can undergo biotransformation[7][8][9]. The primary metabolic pathways are believed to involve Phase I and Phase II reactions.

Phase I Metabolism:

-

Hydrolysis: The ester linkages in the TCPP molecule can be cleaved by phosphatase enzymes, leading to the formation of diester and monoester metabolites, such as bis(3-chloropropyl) phosphate.

-

Oxidation: Cytochrome P450 monooxygenases can introduce hydroxyl groups onto the propyl chains of TCPP, resulting in hydroxylated metabolites. Dechlorination, the removal of chlorine atoms, can also occur through oxidative processes[8][10].

Phase II Metabolism: Following Phase I reactions, the resulting metabolites can be made more water-soluble through conjugation with endogenous molecules like glucuronic acid. This process facilitates their excretion from the organism.

The efficiency of these metabolic pathways can vary significantly among different aquatic species, which can in part explain the differences in observed BCF values. A higher metabolic capacity generally leads to a lower bioaccumulation potential.

Conclusion

Based on the available scientific evidence, this compound and its common isomers exhibit a low to moderate potential for bioaccumulation in aquatic organisms. The reported Bioconcentration Factors are generally below the threshold for classification as bioaccumulative substances. The metabolism of TCPP through hydrolysis and oxidation plays a significant role in its detoxification and elimination from aquatic organisms. However, the continuous and widespread release of TCPP into aquatic environments warrants ongoing research and monitoring to fully understand its long-term ecological impacts. This technical guide provides a foundational understanding for professionals engaged in environmental risk assessment and the development of safer alternatives.

References

- 1. Waterborne and Dietary Bioaccumulation of Organophosphate Esters in Zooplankton Daphnia magna [mdpi.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 6. oecd.org [oecd.org]

- 7. Induction of lipid metabolism dysfunction, oxidative stress and inflammation response by tris(1-chloro-2-propyl)phosphate in larval/adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Global responses to tris(1-chloro-2-propyl)phosphate (TCPP) in rockfish Sebastes schlegeli using integrated proteomic and metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tris(2-chloroisopropyl) phosphate (TCPP) decreases CYP1A1, CYP1A2, and CYP1B1/CYP2B expression and activities through potential interactions between AhR and NRF2 pathways in the HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Tris(3-chloropropyl) Phosphate (TCPP): An In-depth Technical Guide on an Emerging Environmental Contaminant

Abstract

Tris(3-chloropropyl) phosphate (B84403) (TCPP), a high-production volume organophosphate flame retardant, has become a ubiquitous environmental contaminant due to its widespread use as a replacement for phased-out brominated flame retardants.[1] This technical guide provides a comprehensive overview of TCPP, designed for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, its prevalence in various environmental compartments, and its fate and transport mechanisms. A significant focus is placed on its toxicological profile, including neurotoxicity, endocrine disruption, and developmental effects. This document synthesizes quantitative data into structured tables, outlines detailed experimental protocols for its analysis and toxicological assessment, and utilizes visualizations to illustrate key pathways and workflows. The aim is to furnish a thorough resource for understanding the environmental and health implications of TCPP and to support future research and risk assessment efforts.

Introduction

Organophosphate flame retardants (OPFRs) are a class of chemicals increasingly used in a wide array of consumer and industrial products to meet fire safety standards.[1] Their application surged following the restriction of polybrominated diphenyl ethers (PBDEs) due to environmental and health concerns. Among these OPFRs, tris(3-chloropropyl) phosphate (TCPP), often referred to by its primary isomer tris(1-chloro-2-propyl) phosphate (TCIPP), is extensively used in polyurethane foams, textiles, electronics, and construction materials.[1][2]

Because TCPP is an additive flame retardant, it is not chemically bound to the polymer matrix and can leach into the environment over time.[3] This has led to its detection in diverse environmental media, including air, water, soil, and household dust, as well as in human tissues.[4][5][6] Growing evidence of its persistence, potential for long-range transport, and adverse health effects has categorized TCPP as an emerging environmental contaminant of concern.[4][7] This guide provides an in-depth technical examination of its properties, environmental behavior, toxicology, and the methodologies used for its study.

Physicochemical Properties and Isomeric Composition

Commercial TCPP is a complex mixture of four primary isomers, with tris(1-chloro-2-propyl) phosphate (TCIPP or TCPP-1) being the most abundant, typically comprising 50-85% of the mixture.[4][8][9] The specific ratio of isomers can vary depending on the manufacturing process.[4] This isomeric complexity is a critical consideration for its analysis, environmental fate, and toxicological assessment.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₈Cl₃O₄P | [4][10] |

| Molecular Weight | 327.57 g/mol | [4] |

| Appearance | Clear, colorless liquid | [4][11] |

| CAS Number | 13674-84-5 (for the primary isomer) | [10] |

| Density | ~1.29 g/cm³ at 25°C | [4] |

| Boiling Point | >200°C (decomposes) | [4][12][13] |

| Melting Point | -40 °C | [12] |

| Water Solubility | 1.08 - 1.6 g/L at 20°C | [4][10] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.59 | [4][11] |

| Vapor Pressure | < 2 mm Hg at 25°C | [4] |

Environmental Occurrence, Fate, and Transport

The widespread use and physicochemical properties of TCPP have resulted in its global distribution. Its primary release into the environment occurs during manufacturing, use, and disposal of TCPP-containing products.

Occurrence in Environmental Matrices

TCPP is now considered a ubiquitous contaminant, frequently detected in various environmental compartments worldwide.[11] Wastewater treatment plants (WWTPs) are identified as a significant source of TCPP in aquatic environments.[5][6]

| Environmental Matrix | Concentration Range | Key Findings | Reference |

| Indoor Dust | ng/g to µg/g range | Consistently high levels found, a major source of human exposure. | [4][8] |

| Indoor Air | ng/m³ range | Detected in homes, offices, and cars. | [8][14] |

| Outdoor Air | pg/m³ to ng/m³ range | The most frequently detected OPFR in the outdoor atmosphere in one global study. | [5] |

| Surface Water | ng/L range | Routinely found in rivers, lakes, and seawater. | [7] |

| Drinking Water | 11.6 ng/L (mean) to 510 ng/L (max) | Detected in both source and finished drinking water. | [7] |

| Soil & Sediment | 5.66 to 19.82 ng/g (soil); 0.1 to 96.9 ng/g (sediment) | Can accumulate in soil and sediment, with higher levels in urban areas. | [3][15] |

| Rain & Snow | 226 to 385 ng/L | Wet deposition is a significant transport pathway. | [9][15] |

| Human Tissues | Blood: 0.71 ng/mL (median); Breast Milk: up to 82 ng/g lipid | Confirms systemic human exposure. | [7] |

Environmental Fate and Transport

-

Persistence : TCPP is considered persistent in the environment, with an estimated biodegradation half-life exceeding 60 days.[4][5] It is relatively stable and recalcitrant in water.[5][7]

-

Mobility : With high water solubility and a low octanol-water partition coefficient, TCPP is expected to be highly mobile in soil, presenting a risk of leaching into groundwater.[7][16]

-

Bioaccumulation : The potential for bioaccumulation is generally considered low.[7][11] TCPP can be metabolized by aquatic organisms, and studies in rodents have shown it does not bioaccumulate over chronic exposure.[7][17] However, its detection in human tissues and various wildlife confirms that bioconcentration does occur.[7][18]

Toxicological Profile

Concerns regarding TCPP's impact on human health are growing, with toxicology studies pointing to several potential adverse outcomes. The structural similarity of OPFRs to neurotoxic organophosphate pesticides is a primary driver of this concern.[19]

Human Exposure Pathways

Human exposure to TCPP is widespread and occurs through multiple pathways. Inhalation of indoor air and dust, ingestion of contaminated food and water, and dermal contact with consumer products are the primary routes.[4][6] Children may experience higher exposure levels due to increased hand-to-mouth activity.[16]

Summary of Toxicological Endpoints

TCPP has been linked to a range of toxic effects in animal and in vitro studies, from neurotoxicity and endocrine disruption to potential carcinogenicity.

| Toxicological Endpoint | Key Findings | Organism/Model | Reference |

| Neurotoxicity | Altered neurodifferentiation, promoting a cholinergic phenotype. | PC12 cells (in vitro) | [19] |

| Endocrine Disruption | Increased production of 17β-estradiol (E2) and testosterone (B1683101) (T). | H295R cells (in vitro) | [20] |

| Reproductive Toxicity | Reduced uterine weights and prolonged estrous cycles in dams. | Sprague-Dawley Rats | [14] |

| Developmental Toxicity | Decreased body weight gain in offspring during lactation. | Sprague-Dawley Rats | [2] |

| Genotoxicity | Induced marginally significant micronuclei frequencies at high concentrations. | Human lymphocytes (in vitro) | [5][21] |

| Immunotoxicity | Reduced antibody-forming cell response following developmental exposure. | Sprague-Dawley Rats | [22] |

| Hepatotoxicity | Significantly increased liver weights in male rats. | Sprague-Dawley Rats | [4] |

| Carcinogenicity | Classified as a potential carcinogen. | European Commission | [5] |

Endocrine Disruption Mechanisms

OPFRs, including TCPP, have been shown to disrupt steroidogenesis. In the human H295R adrenocortical carcinoma cell line, a model for steroid hormone synthesis, TCPP exposure led to increased production of both testosterone and 17β-estradiol.[20] This suggests interference with the hypothalamic-pituitary-gonadal (HPG) axis. The mechanism may involve the up-regulation of key steroidogenic genes.[20]

References

- 1. Discussion - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Tris(chloropropyl) Phosphate (CASRN 13674-84-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genotoxic and Toxic Effects of The Flame Retardant Tris(Chloropropyl) Phosphate (TCPP) in Human Lymphocytes, Microalgae and Bacteria [mdpi.com]

- 7. doh.wa.gov [doh.wa.gov]

- 8. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isomers of tris(chloropropyl) phosphate (TCPP) in technical mixtures and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tris(chloropropyl) phosphate - Wikipedia [en.wikipedia.org]

- 11. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Tris(chloropropyl) phosphate (TCPP) Online | Tris(chloropropyl) phosphate (TCPP) Manufacturer and Suppliers [scimplify.com]

- 13. sdaoxintong.com [sdaoxintong.com]

- 14. healthvermont.gov [healthvermont.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Plasma concentrations of tris(1-chloro-2-propyl) phosphate and a metabolite b is(2-chloroisopropyl) 1-carboxyethyl phosphate in Sprague-Dawley rats and B6C3F1/N mice from a chronic study of tris(chloropropyl) phosphate via feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Is the PentaBDE Replacement, Tris (1,3-dichloro-2-propyl) Phosphate (TDCPP), a Developmental Neurotoxicant? Studies in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Endocrine disruption potentials of organophosphate flame retardants and related mechanisms in H295R and MVLN cell lines and in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Developmental immunotoxicity study of tris(chloropropyl) phosphate in Hsd:Sprague Dawley SD rats exposed through dosed feed - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Detection of Tris(2-chloro-1-methylethyl) phosphate (TCPP) in Water Samples

Abstract

This application note provides a detailed overview of analytical methods for the quantitative determination of Tris(2-chloro-1-methylethyl) phosphate (B84403) (TCPP), a common organophosphate flame retardant, in various water matrices. Due to its widespread use and potential environmental persistence, sensitive and reliable detection methods are crucial.[1] This document outlines protocols for sample preparation using Solid Phase Extraction (SPE) followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are suitable for researchers in environmental science, analytical chemistry, and toxicology.

Introduction

Tris(2-chloro-1-methylethyl) phosphate (TCPP) is an organophosphorus flame retardant and plasticizer extensively used in a variety of consumer products, including insulation foams, textiles, and plastics.[1][2] Its presence has been detected in various environmental compartments, including water bodies, which raises concerns about its potential toxicity to aquatic organisms and humans.[1] Therefore, robust and sensitive analytical methods are required for monitoring TCPP levels in water samples. This application note details validated methods for the extraction and quantification of TCPP in water, providing researchers with comprehensive protocols and performance data.

Experimental Workflow

The general workflow for the analysis of TCPP in water samples involves sample collection and preservation, followed by extraction and concentration of the analyte, and finally, instrumental analysis. A schematic of this process is presented below.

Protocols

Sample Preparation: Solid Phase Extraction (SPE)

A common and effective method for extracting and concentrating TCPP from water samples is Solid Phase Extraction (SPE).[1]

Materials:

-

SPE cartridges (e.g., Phenomenex Strata-X, Agilent Bond Elut PPL)[1][3]

-

Methanol (B129727) (MeOH)

-

Dichloromethane (DCM)

-

Deionized water

-

SPE vacuum manifold

-

Nitrogen evaporator

Protocol:

-

Cartridge Conditioning: Precondition the SPE cartridge by passing 6 mL of a MeOH:DCM (1:1 v/v) mixture, followed by 6 mL of MeOH, and finally 6 mL of deionized water.[3] Ensure the cartridge does not go dry during this process.

-

Sample Loading: Pass the water sample (typically 100-500 mL) through the conditioned cartridge at a flow rate of approximately 10 mL/min.[3]

-

Washing: After loading the entire sample, wash the cartridge with a suitable solvent to remove interferences. A common wash step involves passing a small volume of deionized water.

-

Drying: Dry the cartridge under vacuum for at least 15 minutes to remove residual water.[3]

-

Elution: Elute the retained TCPP from the cartridge using an appropriate solvent. A common elution solvent is 10 mL of a MeOH:DCM (50:50 v/v) mixture.[3]

-

Concentration and Reconstitution: Concentrate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., toluene (B28343) for GC-MS, or mobile phase for LC-MS/MS) prior to instrumental analysis.

Instrumental Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column: e.g., DB-5MS (60 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

GC Parameters:

-

Injection Mode: Splitless[4]

-

Inlet Temperature: 290 °C[4]

-

Oven Temperature Program: Initial temperature of 80 °C held for 2 minutes, then ramped to 300 °C at 15 °C/min, and held for 10 minutes.[4]

-

Carrier Gas: Helium

MS Parameters:

-